molecular formula C5H8N4S B1355289 4-Hydrazino-2-(methylsulfanyl)pyrimidine CAS No. 104408-29-9

4-Hydrazino-2-(methylsulfanyl)pyrimidine

Cat. No. B1355289
M. Wt: 156.21 g/mol
InChI Key: AHMAKFIBYJTQAW-UHFFFAOYSA-N
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Description

4-Hydrazino-2-(methylsulfanyl)pyrimidine is a chemical compound that has recently gained attention in scientific research. It is a biochemical used for proteomics research . The molecular formula of this compound is C5H8N4S .


Synthesis Analysis

The synthesis of 4-Hydrazino-2-(methylsulfanyl)pyrimidine involves the reaction of 4-Chloro-2-(methylsulfanyl)pyrimidine with 99% hydrazine hydrate. The mixture is stirred at room temperature for 5 hours. The precipitate is then filtered, dried, and recrystallized from ethyl acetate .


Molecular Structure Analysis

In the crystal of the title compound, C5H8N4, centrosymmetric dimers are linked by pairs of N—H⋯N hydrogen bonds. Further N—H⋯N links result in a two-dimensional array whereby wave-like supramolecular chains are interconnected by R 2 2 (8) ring motifs .

Scientific Research Applications

Chemical Cross-Linking Between Nucleic Acids and Proteins

  • Nitta et al. (1984) demonstrated the conversion of cytosine in nucleic acids into N4-aminocytosine, which can be linked to a sulhydryl group in proteins, showing a potential application in chemical cross-linking between nucleic acids and proteins (Nitta, Kuge, Yui, Tsugawa, Negishi, & Hayatsu, 1984).

Heteroaromatic Systems and Antibacterial Agents

  • Dave and Shah (2002) synthesized novel pyrrolopyrimidine derivatives, potentially useful as antibacterial agents (Dave & Shah, 2002).

Synthesis of Pyrimidine Derivatives

Nucleoside Synthesis

  • Williams, Loakes, and Brown (1998) described the synthesis of pyrrolopyrimidine nucleosides, highlighting the compound's utility in nucleoside synthesis (Williams, Loakes, & Brown, 1998).

Influence on DNA Methylation

Novel Heterocyclic Systems

  • Hasanpour, Eshghi, Bakavoli, and Yusefi (2014) synthesized novel heterocyclic systems using 4-hydrazinyl-2,6-bis(methylthio)pyrimidine-5-carbonitrile, showcasing the compound's role in creating complex molecular structures (Hasanpour, Eshghi, Bakavoli, & Yusefi, 2014).

properties

IUPAC Name

(2-methylsulfanylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-10-5-7-3-2-4(8-5)9-6/h2-3H,6H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMAKFIBYJTQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544538
Record name 4-Hydrazinyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-2-(methylsulfanyl)pyrimidine

CAS RN

104408-29-9
Record name 4-Hydrazinyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250 mL round bottom flask, 4-chloro-2-methylsulfanyl-pyrimidine (5 g, 31.1 mmol), hydrazine (4.5 g, 140 mmol) and potassium carbonate (6.45 g, 46.7 mmol) were combined with ethanol (50 mL). The mixture was refluxed for 3 hrs and filtered. The filtered solid was rinsed with ethanol (30 mL). The combined ethanol solution was evaporated to give a crude oily mixture which was purified by ISCO flash column chromatography (30% to 100% ethyl acetate in hexanes) to give N-(2-methylsulfanyl-pyrimidin-4-yl)-hydrazine as a white solid (2.8 g, 57.6% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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